

Spectroscopic Data for 6-Amino-5-bromonicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Amino-5-bromonicotinonitrile** (CAS No: 709652-82-4), a versatile building block in medicinal chemistry and agrochemical development.^[1] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

- Molecular Formula: $C_6H_4BrN_3$
- Molecular Weight: 198.02 g/mol ^[1]
- Structure: A pyridine ring substituted with an amino group at position 6, a bromine atom at position 5, and a nitrile group at position 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (1H) and carbon (^{13}C) nuclei.^{[2][3]}

Predicted 1H NMR Data

The ^1H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the amino group protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	Singlet	1H	H-2 (proton on the carbon between the nitrile and the ring nitrogen)
~ 7.8 - 8.0	Singlet	1H	H-4 (proton on the carbon between the bromine and the nitrile)
~ 5.0 - 6.0	Broad Singlet	2H	-NH ₂ (amino group protons)

Note: The chemical shift of the -NH₂ protons can vary significantly depending on the solvent, concentration, and temperature.

Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. Due to the low natural abundance of ^{13}C , broadband decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.^[4]

Predicted Chemical Shift (δ , ppm)	Assignment
~ 160	C-6 (carbon attached to the amino group)
~ 152	C-2 (carbon between the nitrile and the ring nitrogen)
~ 145	C-4 (carbon between the bromine and the nitrile)
~ 117	C \equiv N (nitrile carbon)
~ 108	C-5 (carbon attached to the bromine)
~ 95	C-3 (carbon attached to the nitrile group)

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[3][5]

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Amino-5-bromonicotinonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean NMR tube. [5][6] The addition of a small amount of an internal standard like tetramethylsilane (TMS) is common for referencing the chemical shifts to 0.00 ppm.[3][6]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - "Shim" the magnetic field to optimize its homogeneity, which sharpens the spectral lines and improves resolution.[3]
- Data Acquisition:

- Acquire the ^1H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. Due to the lower sensitivity and natural abundance of the ^{13}C nucleus, a larger number of scans is typically required.[2] Broadband proton decoupling is generally applied to simplify the spectrum.[4]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Predicted IR Absorption Data

The IR spectrum of **6-Amino-5-bromonicotinonitrile** is expected to exhibit characteristic absorption bands for its key functional groups.

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000	Medium-Weak	Aromatic C-H stretching
2240 - 2220	Strong, Sharp	$\text{C}\equiv\text{N}$ stretching of the nitrile group[8]
1620 - 1580	Medium-Strong	N-H bending (scissoring) and $\text{C}=\text{C}/\text{C}=\text{N}$ ring stretching
1500 - 1400	Medium	Aromatic $\text{C}=\text{C}$ and $\text{C}=\text{N}$ ring stretching[9]
~ 1100	Medium	C-Br stretching[8]
900 - 675	Strong	C-H out-of-plane bending[8]

Experimental Protocol for IR Spectroscopy (Solid Sample)

The Thin Solid Film or KBr pellet methods are common for analyzing solid samples.^[10]

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (a few milligrams) of **6-Amino-5-bromonicotinonitrile** in a few drops of a volatile solvent like methylene chloride or acetone.^[10]
 - Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).^[10]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.^[10]
- Sample Preparation (KBr Pellet Method):
 - Finely grind a small amount of the sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.
 - Record the background spectrum (of air or the clean salt plate).
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.^{[11][12]}

Predicted Mass Spectrometry Data

For **6-Amino-5-bromonicotinonitrile** ($C_6H_4BrN_3$), the mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine, which has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in nearly a 1:1 ratio.

m/z Value	Ion	Notes
197	$[M]^+$	Corresponding to the ^{79}Br isotope.
199	$[M+2]^+$	Corresponding to the ^{81}Br isotope. The intensity should be nearly equal to the M^+ peak.

Fragmentation patterns would depend on the ionization method used (e.g., Electron Impact - EI). Common fragments could include the loss of Br, HCN, or NH_2 .

Experimental Protocol for Mass Spectrometry

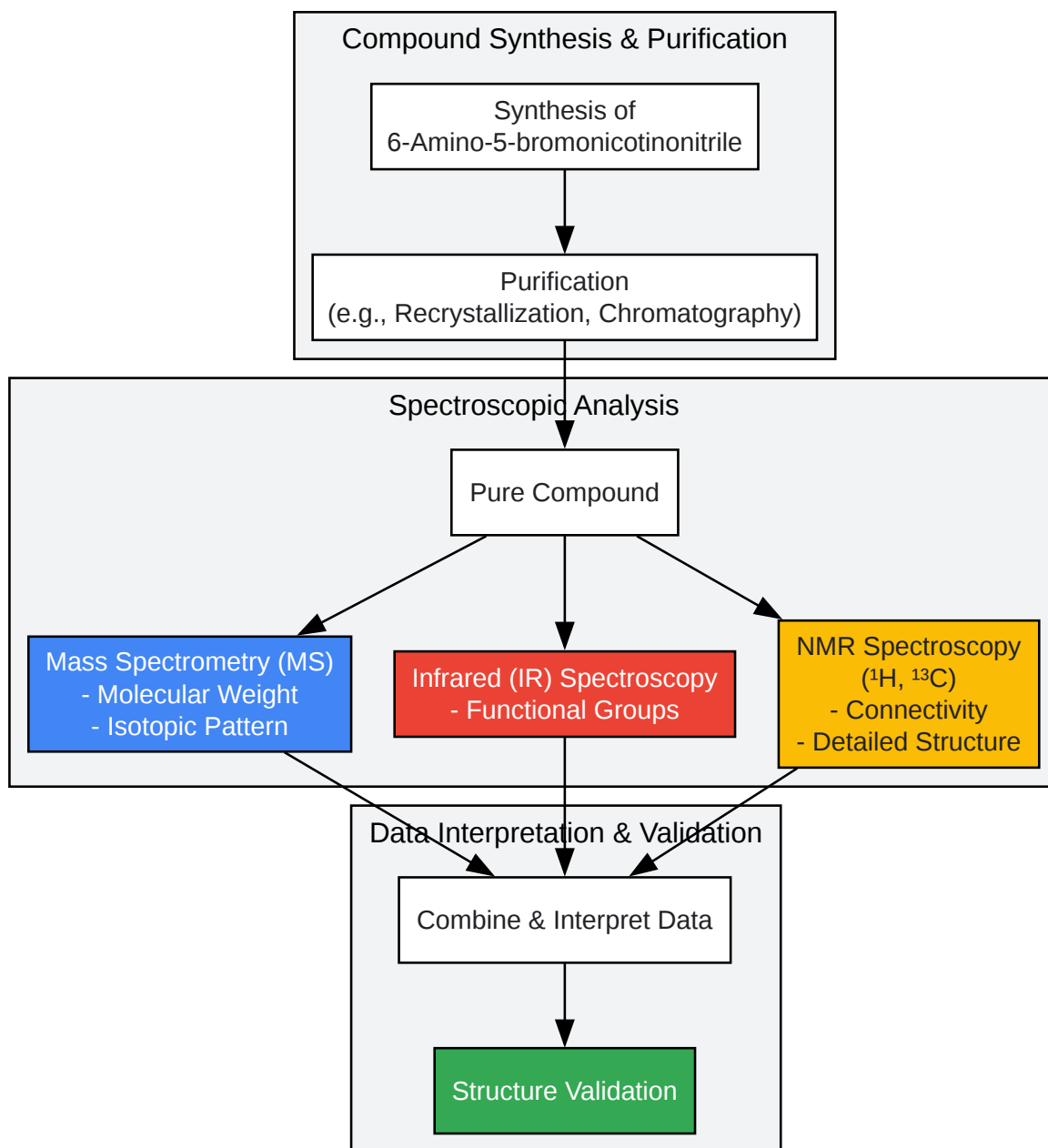
A general protocol for obtaining a mass spectrum using an electrospray ionization (ESI) source is as follows:[13]

- Sample Preparation:
 - Prepare a stock solution of the sample by dissolving it in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[13]
 - Dilute this stock solution further with a suitable solvent (e.g., methanol, acetonitrile, water, or a combination) to a final concentration in the range of 10-100 $\mu g/mL$. [13]
 - Ensure the final solution is free of any particulate matter by filtering if necessary.[13]
- Data Acquisition:
 - The sample solution is introduced into the mass spectrometer.
 - In the ESI source, the sample is ionized to generate charged molecules.[11]

- The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio.[\[14\]](#)
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like **6-Amino-5-bromonicotinonitrile**.



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Caption: Workflow for the structural analysis of **6-Amino-5-bromonicotinonitrile**.

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